molecular formula C11H9N3O4 B2452151 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 925145-56-8

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2452151
CAS No.: 925145-56-8
M. Wt: 247.21
InChI Key: VZAQMWCFGKUZAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with benzoic acid using a palladium-catalyzed reaction . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

    Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as halogens and nitrating agents are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

    Reduction of Nitro Group: 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid.

    Electrophilic Substitution: Various substituted pyrazole derivatives.

    Coupling Products: Biaryl compounds when coupled with other aromatic rings.

Scientific Research Applications

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The pyrazole ring can interact with various proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)benzoic acid: Similar structure but lacks the nitro group.

    2-(1H-pyrazol-1-yl)benzoic acid: Similar structure but lacks the nitro group and has a different substitution pattern on the pyrazole ring.

    4-(2,5-dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pyrazole ring

Uniqueness

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the nitro group on the pyrazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in redox reactions and as a precursor for further functionalization in synthetic chemistry .

Properties

IUPAC Name

2-[(4-nitropyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQMWCFGKUZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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